Bienvenue dans la boutique en ligne BenchChem!

alpha-Decitabine

Leukemia Telomerase Epigenetic regulation

α-Decitabine (CAS 22432-95-7) is the alpha anomer of decitabine, officially designated as Decitabine USP Related Compound E and Impurity C. Unlike the clinically active β-anomer (Dacogen®), α-Decitabine is pharmacologically inactive and is the principal anomeric impurity that must be controlled to ≤0.1% in decitabine API. This reference standard is essential for HPLC method development, method validation, stability-indicating assays, forced degradation studies, ANDA/DMF submissions, and routine QC release testing of decitabine drug substance and finished dosage forms. Procure for precise quantification of α-anomer impurity, ensuring compliance with USP/EP pharmacopeial specifications.

Molecular Formula C8H12N4O4
Molecular Weight 228.21 g/mol
Cat. No. B7889490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Decitabine
Molecular FormulaC8H12N4O4
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC(=NC2=O)N)CO)O
InChIInChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6-/m0/s1
InChIKeyXAUDJQYHKZQPEU-JKUQZMGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Decitabine (CAS 22432-95-7): 5-Aza-2′-Deoxycytidine α-Anomer Reference Standard and Decitabine API Impurity for Pharmaceutical Quality Control and Epigenetic Research


Alpha-Decitabine (α-5-azadCyd, CAS 22432-95-7) is the alpha anomeric form of the cytidine nucleoside analog 5-aza-2′-deoxycytidine. It is structurally characterized by an α-configuration at the anomeric center (C1′) of the deoxyribofuranosyl moiety, in contrast to the β-anomer present in the clinically active pharmaceutical ingredient decitabine [1]. This compound is officially designated as Decitabine USP Related Compound E and Decitabine Impurity C, and it serves as a critical reference standard for analytical method development, method validation, and quality control applications in the synthesis and formulation of decitabine drug substance and finished dosage forms .

Why Alpha-Decitabine Cannot Be Substituted for Beta-Decitabine in Analytical, Pharmacological, or Formulation Contexts


Substitution of alpha-Decitabine for beta-Decitabine (the active pharmaceutical ingredient in DACOGEN®) or vice versa is categorically invalid across multiple domains. At the pharmacological level, the β-anomer is the active form of decitabine, while the α-anomer is inactive [1]. In aqueous solution, the active β-anomer undergoes spontaneous conversion to the inactive α-anomer—one of three primary decomposition pathways of decitabine that compromise therapeutic efficacy [1]. At the analytical level, α-Decitabine is a specified impurity in decitabine drug substance, and regulatory pharmacopeial standards (USP, EP) require its precise quantification and control using dedicated reference standards . In pharmaceutical manufacturing, crude decitabine typically contains α-anomer impurity at levels ranging from approximately 1% to 10% (β:α ratio of 99:1 to 90:10), necessitating rigorous purification to achieve a final β:α ratio of at least 99.9:0.1 before the API can be released for clinical use [2].

Alpha-Decitabine Quantitative Differentiation Evidence: Comparative Data for Scientific Selection and Procurement Decisions


Direct Head-to-Head Comparison: Alpha-Decitabine vs. Beta-Decitabine in hTERT Down-Regulation and Cytotoxicity in HL-60 Leukemia Cells

In a direct head-to-head comparison conducted in HL-60 human leukemia cells, α-5-azadCyd (alpha-Decitabine) induced concentration-dependent down-regulation of hTERT mRNA expression across a low micromolar range (0.05–50 μM). In contrast, the more cytotoxic β-anomer (beta-Decitabine, the active pharmaceutical ingredient) caused a transient up-regulation of hTERT followed by subsequent reduction in hTERT mRNA levels at concentrations more than 10 times below its GIC50 value [1]. This differential transcriptional effect—consistent down-regulation by the α-anomer versus biphasic (up-regulation then down-regulation) response by the β-anomer—demonstrates distinct biological mechanisms that cannot be extrapolated from one anomer to the other.

Leukemia Telomerase Epigenetic regulation

Alpha-Decitabine as Critical API Impurity: Quantitative Purification Targets for Decitabine Drug Substance Manufacturing

Alpha-Decitabine is the principal anomeric impurity in decitabine API manufacturing. According to patent specifications, crude decitabine synthesis typically yields a beta-to-alpha anomer ratio between approximately 90:10 and 99:1. The purification process must deliver a final purified decitabine product with a beta-to-alpha anomer ratio of at least 99.9:0.1 [1]. This represents a required enrichment factor of 9× to 90× reduction in alpha-anomer content from crude to purified API, and corresponds to an α-anomer impurity specification of ≤0.1% in the final drug substance [1].

Pharmaceutical manufacturing Quality control Regulatory compliance

Differential Correlation with c-Myc Overexpression: Alpha-Decitabine vs. Beta-Decitabine and Other Nucleoside Analogs

In the same HL-60 leukemia cell study, a correlation was observed between c-myc overexpression and transiently elevated hTERT expression after treatment with all tested compounds except for two agents: α-5-azadCyd (alpha-Decitabine) and (S)-HPMPazaC. The β-anomer (decitabine), (S)-DHPA, and (R,S)-AHPA-ibu all showed this c-myc/hTERT correlation, whereas alpha-Decitabine treatment did not [1]. This differential correlation indicates that alpha-Decitabine operates through a signaling pathway distinct from that of beta-Decitabine and other nucleoside analogs in the panel.

Leukemia Transcriptional regulation c-Myc

Pharmacopeial Identity and Regulatory Classification: Alpha-Decitabine as USP Related Compound E

Alpha-Decitabine is officially recognized in pharmacopeial monographs as Decitabine USP Related Compound E and Decitabine Impurity C . It is a fully characterized chemical compound used as a reference standard for traceability against USP and EP pharmacopeial standards in analytical method development, method validation, and Quality Control applications during synthesis and formulation stages of decitabine drug development . This contrasts with beta-Decitabine, which is the active pharmaceutical ingredient specified in DACOGEN® and other decitabine drug products [1].

Pharmaceutical analysis Regulatory compliance USP/EP standards

Alpha-Decitabine Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Decitabine API Quality Control and Impurity Profiling (Pharmaceutical Manufacturing)

Alpha-Decitabine is procured as a certified reference standard for quantifying the α-anomer impurity in decitabine drug substance and finished dosage forms. Pharmaceutical manufacturers must demonstrate that their purified decitabine API achieves a β:α anomer ratio of at least 99.9:0.1 (i.e., ≤0.1% α-anomer) to meet regulatory specifications [1]. The α-anomer reference standard is essential for HPLC method development, method validation, stability studies, ANDA and DMF submissions, and routine quality control release testing . This scenario is directly supported by the quantitative impurity specifications established in decitabine purification patents.

Analytical Method Development for Decitabine Isomer Separation (HPLC/HILIC)

Alpha-Decitabine serves as the critical analytical reference for developing and validating chromatographic methods to separate and quantify decitabine anomeric impurities. The separation of β-decitabine from its α-anomer has been demonstrated using HILIC chromatography with retention times of 5.30 min for decitabine and 6.22 min for α-decitabine, with retention time reproducibility CV < 0.15% and peak area reproducibility CV < 2.5% [1]. This application is essential for laboratories performing decitabine related substance testing, where complete resolution of the α-anomer impurity from the main peak is required.

Epigenetic Research on hTERT Regulation and Telomerase Biology (Leukemia Cell Models)

Alpha-Decitabine is procured as a distinct research tool for studies of hTERT (human telomerase reverse transcriptase) regulation and telomerase biology in leukemia cell models. The compound induces concentration-dependent down-regulation of hTERT mRNA in HL-60 cells at 0.05–50 μM concentrations without the transient up-regulation observed with β-decitabine [1]. Additionally, α-decitabine does not exhibit the c-myc/hTERT expression correlation seen with β-decitabine and other nucleoside analogs, indicating engagement of distinct transcriptional regulatory pathways [1]. Researchers investigating telomerase regulation in leukemia should procure α-decitabine specifically, as β-decitabine produces qualitatively different transcriptional effects in the same model.

Reference Material for Decitabine Stability and Forced Degradation Studies

Alpha-Decitabine is an essential reference material for stability-indicating method validation and forced degradation studies of decitabine drug products. One of the three primary decomposition pathways of decitabine in aqueous solution is conversion of the active β-anomer to the inactive α-anomer [1]. This spontaneous anomerization necessitates the availability of pure α-decitabine reference standard to accurately identify and quantify degradation products in stability samples and to establish method specificity. Procurement of characterized α-decitabine reference material enables laboratories to distinguish between α-anomer present as a process impurity versus α-anomer formed through on-storage degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Decitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.